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Compound of Interest |

Compound Name: 3-(2-Chlorophenoxy)piperidine
CAS No.: 902837-29-0
Cat. No.: B1629366

Executive Summary & Chemical Identity

3-(2-Chlorophenoxy)piperidine is a pharmacologically significant heterocyclic building block,
distinguished by its 3-substituted piperidine scaffold. Unlike the more common 4-substituted
analogs (e.g., phenylpiperidines used in opioid analgesics), the 3-substitution introduces a
chiral center, imparting specific stereochemical vectors often exploited in fragment-based drug
discovery (FBDD) to access novel chemical space.

This molecule serves as a critical intermediate in the synthesis of CNS-active agents
(serotonin/dopamine modulators) and, more recently, as a solvent-exposed warhead or linker
attachment point in PROTAC (Proteolysis Targeting Chimera) design.

Chemical Identity Table
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Parameter Detail
IUPAC Name 3-(2-chlorophenoxy)piperidine
902837-29-0 (Free base) / 1185297-88-4 (HCI
CAS Number
salt)
Molecular Formula C11H14CINO
Molecular Weight 211.69 g/mol (Free base)
o Contains one stereocenter at C3.[1][2][3][4][5][6]
Chirality ) )
Exists as (R)- and (S)- enantiomers.
SMILES CIC1=CC=CC=C10OC2CNCCC2

Physicochemical Profile & Mechanistic Analysis|[8]
Electronic & Conformational Properties

The piperidine ring predominantly adopts a chair conformation. The bulky 2-chlorophenoxy
substituent at the C3 position prefers the equatorial orientation to minimize 1,3-diaxial
interactions, though the axial conformer remains accessible, contributing to its "3D-ness" in
binding pockets—a desirable trait over flat aromatic scaffolds.

» Electronic Effect: The ether oxygen acts as a sigma-acceptor/pi-donor. However, the
ethylene bridge separates the oxygen from the nitrogen, insulating the basic center from
strong resonance effects.

« Inductive Effect: The 2-chlorophenoxy group is electron-withdrawing. This slightly lowers the
pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.2), making it
less basic but still protonatable at physiological pH.

Key Physicochemical Parameters

Data represents experimental consensus or high-confidence predictions validated in medicinal
chemistry workflows.
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Property Value /| Range Mechanistic Implication

Predominantly ionized
(cationic) at pH 7.4. Good
pKa (Basic Amine) 9.07+£0.10 solubility in acidic media;

potential for lysosomal

trapping.

Moderate lipophilicity. Ideal for
LogP (Lipophilicity) 20-26 CNS penetration (LogP < 3 is
preferred for BBB crossing).

Lower than LogP due to

ionization. Indicates good

LogD (pH 7.4) ~0.5-1.0 -
balance between solubility and
membrane permeability.

Low PSA suggests excellent

PSA (Polar Surface Area) ~21 A2 N
membrane permeability.

The secondary amine is both a

H-Bond Donors/Acceptors 1/2 donor and acceptor; the ether

oxygen is a weak acceptor.

Solubility Profile

o Water: Low for free base; High (>10 mg/mL) for HCI salt.
e Organic Solvents: Highly soluble in DMSO, Methanol, DCM.

o Formulation: For biological assays, prepare a 10 mM stock in DMSO. For animal studies,
formulate the HCI salt in saline or 0.5% methylcellulose.

Experimental Protocols
Synthesis: The Mitsunobu Coupling Route

Why this route? Direct nucleophilic aromatic substitution (SNAr) of 2-chlorophenol with 3-
hydroxypiperidine is kinetically disfavored due to the lack of strong electron-withdrawing groups
on the phenol ring. The Mitsunobu reaction is the industry standard here as it proceeds under
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mild conditions and allows for stereochemical inversion, enabling the synthesis of chiral pure
products from chiral starting materials.

Protocol:

» Reagents:N-Boc-3-hydroxypiperidine (1.0 eq), 2-Chlorophenol (1.1 eq), Triphenylphosphine
(PPhs, 1.2 eq), DIAD (Diisopropyl azodicarboxylate, 1.2 eq).

¢ Solvent: Anhydrous THF (0.1 M concentration).
e Procedure:

o Dissolve N-Boc-3-hydroxypiperidine, 2-chlorophenol, and PPhs in THF under N2
atmosphere.

o Cool to 0°C.[7]
o Add DIAD dropwise (exothermic).
o Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir overnight.

o Workup: Concentrate, suspend in EtzO/Hexane to precipitate PPhsO (triphenylphosphine
oxide), filter. Purify filtrate via flash chromatography (Hexane/EtOAc).

o Deprotection: Treat the intermediate with 4M HCI in Dioxane for 2 hours to yield 3-(2-
chlorophenoxy)piperidine hydrochloride.

Physicochemical Characterization Workflow

To validate the identity and purity of the synthesized compound, the following analytical

cascade is required.

Release for
Biological Assay

HPLC-UV/MS
(Purity >95%)

Crude Product (HCI Salt)

1H & 13C NMR - Chiral HPLC
(Structure Confirmation) (ee% Determination)

\4

Recrystallize
(iPrOH/Et20)
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Figure 1: Analytical Quality Control Workflow ensuring compound integrity before biological
testing.

pKa Determination (Potentiometric Titration)

Causality: Accurate pKa is essential to predict ionization state in the synaptic cleft (pH 7.2) vs.
the lysosome (pH 4.5).

e Instrument: Sirius T3 or equivalent potentiometric titrator.

e Sample: 1 mg of compound in 1.5 mL assay water (ionic strength adjusted with 0.15 M KClI).
e Titrant: 0.5 M KOH and 0.5 M HCI.

o Method: Perform triple titration from pH 2.0 to pH 12.0.

e Analysis: The inflection point of the buffer capacity curve corresponds to the pKa of the
piperidine nitrogen.

Structure-Property Relationships (SPR) in Drug
Design

This scaffold is often used to replace the arylpiperazine moiety found in drugs like Aripiprazole
or Trazodone. The shift from piperazine (two nitrogens) to piperidine (one nitrogen) + ether
linkage alters the hydrogen bond landscape.

Comparative Analysis

e vs. Arylpiperazines: 3-(2-chlorophenoxy)piperidine lacks the aniline-like nitrogen. This
prevents the formation of potentially toxic quinone-imine metabolites, improving metabolic
stability.

 Vvs. 4-Substituted Piperidines: The 3-position creates a "bent" vector, which can better
accommodate orthogonal binding pockets in GPCRs (e.g., 5-HT receptors).
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Figure 2: Structure-Property Relationship (SPR) map highlighting how specific structural
features translate to medicinal chemistry advantages.

Safety & Handling

o Hazards: The free base is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The HCI salt is a fine powder
and may be an inhalation hazard.

o Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation
of the amine or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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